molecular formula C10H12BrNO B1647932 3-[(4-Bromophenoxy)methyl]azetidine

3-[(4-Bromophenoxy)methyl]azetidine

Cat. No.: B1647932
M. Wt: 242.11 g/mol
InChI Key: SIXVZVAAECLMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Context of Azetidine (B1206935) Derivatives in Medicinal Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles. medwinpublishers.com For a considerable time, their application in medicinal chemistry was hampered by the challenges associated with their synthesis, a consequence of the inherent ring strain in the four-membered structure. medwinpublishers.com However, recent advancements have led to more robust synthetic methodologies, unlocking the potential of this scaffold. rsc.org

The azetidine ring is now recognized as a valuable component in the design of bioactive molecules. Its rigid, three-dimensional structure can impart favorable properties to a drug candidate, including improved metabolic stability and the ability to serve as a constrained linker to orient other functional groups for optimal target engagement. rsc.orgacs.org The presence of the nitrogen atom also provides a handle for further chemical modification and can influence the physicochemical properties of the molecule, such as its solubility and basicity. Azetidine derivatives have been investigated for a range of therapeutic applications, including as central nervous system agents and anticancer therapies. nih.govacs.orgnih.gov

Role of Halogenated Phenyl Ethers in Bioactive Small Molecules

The incorporation of halogens, such as bromine, into drug candidates is a well-established strategy in medicinal chemistry. ump.edu.pl The presence of a bromine atom on a phenyl ring, as seen in the 4-bromophenoxy group of the title compound, can significantly influence a molecule's biological profile. ump.edu.pl

Halogenation can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. ump.edu.pl Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets like enzymes and receptors. ump.edu.pl The phenyl ether linkage provides a stable and synthetically accessible connection between the halogenated aromatic ring and the rest of the molecule. This Ph-X-Ph (where X is an oxygen atom) skeleton is a common feature in many biologically active compounds. nih.gov

Rationale for Academic Investigation into 3-[(4-Bromophenoxy)methyl]azetidine

This compound can be viewed as a "building block" or a starting point for the development of more complex molecules. By exploring the chemistry and biology of this foundational structure, researchers can gain valuable insights into how these two key fragments can be best utilized in drug discovery programs.

Overview of Research Hypotheses and Methodological Approaches for this compound

The investigation of this compound is guided by several research hypotheses and employs a range of methodological approaches.

Research Hypotheses:

The unique three-dimensional structure of the azetidine ring will confer improved target selectivity compared to more flexible analogues.

The bromine atom will enhance binding to the target protein through halogen bonding, leading to increased potency.

The combination of the azetidine and bromophenoxy groups will result in a favorable ADME profile, making it a suitable candidate for further drug development.

Methodological Approaches:

Synthesis: The synthesis of this compound and its derivatives is a key area of investigation. This typically involves the reaction of a suitable azetidine precursor with 4-bromophenol (B116583) under basic conditions. evitachem.com

Structural Characterization: Once synthesized, the precise structure of the compound is confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Silico Modeling: Computational methods are often employed to predict the binding of this compound to various biological targets and to guide the design of new analogues.

In Vitro Biological Screening: The compound is tested in a variety of in vitro assays to determine its biological activity. This can include enzyme inhibition assays, receptor binding assays, and cell-based assays to assess its effects on cellular processes.

The data gathered from these investigations will ultimately determine the therapeutic potential of this compound and guide future research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]azetidine

InChI

InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2

InChI Key

SIXVZVAAECLMNI-UHFFFAOYSA-N

SMILES

C1C(CN1)COC2=CC=C(C=C2)Br

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Bromophenoxy Methyl Azetidine

Chemo- and Regioselective Synthesis of the Azetidine (B1206935) Core for 3-[(4-Bromophenoxy)methyl]azetidine

The construction of the azetidine ring is a pivotal step in the synthesis of this compound. Achieving high chemo- and regioselectivity is crucial for an efficient synthetic sequence. Several methods have been developed for the synthesis of substituted azetidines that can be adapted for this purpose.

One effective strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, the activation of the hydroxyl group in a suitable precursor, followed by intramolecular nucleophilic substitution by the nitrogen atom, is a common approach. An efficient method to activate hydroxyl groups of amino alcohols has been developed, which avoids the use of toxic reagents and tolerates various functional groups. This strategy has been successfully applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines. organic-chemistry.org

Another versatile method is the palladium-catalyzed intramolecular amination of unactivated C-H bonds. This approach allows for the synthesis of azetidine compounds from picolinamide (B142947) (PA) protected amine substrates with relatively low catalyst loading and under convenient operating conditions, demonstrating predictable selectivities. organic-chemistry.org

Furthermore, a straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org A one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium also provides an efficient route to nitrogen-containing heterocycles. organic-chemistry.org

The following table summarizes key methods for the synthesis of the azetidine core:

Method Starting Materials Key Reagents/Catalysts Advantages
Intramolecular Cyclizationγ-amino alcoholsActivating agents (e.g., MsCl)Avoids toxic reagents, good functional group tolerance organic-chemistry.org
Intramolecular C-H AminationPicolinamide protected aminesPalladium catalystLow catalyst loading, predictable selectivity organic-chemistry.org
Alkylation of Primary AminesPrimary amines, 2-substituted-1,3-propanediolsTriflic anhydrideStraightforward, good for 1,3-disubstitution organic-chemistry.org
Microwave-assisted CyclocondensationAlkyl dihalides, primary aminesMicrowave irradiation, aqueous alkaline mediumRapid, efficient, one-pot organic-chemistry.org

Strategies for the Stereocontrolled Introduction of the Methylene Bridge and Phenoxy Moiety in this compound

While this compound itself is achiral, the principles of stereocontrolled synthesis are crucial when considering the synthesis of chiral derivatives or when a stereocenter is introduced in an intermediate step.

A powerful strategy for achieving stereocontrol in the synthesis of 3-substituted azetidines involves the use of chiral auxiliaries. For instance, the Ellman tert-butanesulfinamide chiral auxiliary can be employed to synthesize enantioenriched C2-substituted azetidines. This method combines achiral starting materials with the chiral auxiliary, which provides strong chiral induction and can be easily cleaved after the formation of the azetidine ring. acs.org

Another approach involves the stereoselective reduction of a ketone precursor. For example, optically pure C2-symmetrical cyclic amines have been synthesized from the corresponding diols obtained from an enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. organic-chemistry.org This principle can be adapted to the synthesis of a chiral precursor to this compound.

Gold-catalyzed reactions have also emerged as a valuable tool for stereoselective synthesis. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of alkynes. These chiral azetidin-3-ones can then be further functionalized to introduce the desired substituents with high stereocontrol. nih.gov

The following table outlines strategies for stereocontrolled synthesis applicable to derivatives of this compound:

Strategy Key Precursor/Reagent Catalyst/Auxiliary Key Feature
Chiral AuxiliaryAchiral starting materialsEllman's tert-butanesulfinamideHigh diastereoselectivity, removable auxiliary acs.org
Enantioselective ReductionDiketone precursorsChiral β-ketoiminato cobalt(II) catalystAccess to optically pure cyclic amines organic-chemistry.org
Gold-Catalyzed CyclizationChiral N-propargylsulfonamidesGold catalystFormation of chiral azetidin-3-ones nih.gov

Development of Novel Coupling Reactions for the Formation of the Ether Linkage in this compound

The formation of the ether linkage between the azetidine-3-yl-methanol core and 4-bromophenol (B116583) is a critical step in the synthesis of the target molecule. While classical methods like the Williamson ether synthesis are applicable, the development of novel, more efficient coupling reactions is an area of active research. youtube.com

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would typically involve the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then reacts with a 3-(halomethyl)azetidine derivative. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Modern cross-coupling reactions offer alternatives to the classical Williamson synthesis. For instance, copper-catalyzed and palladium-catalyzed C-O cross-coupling reactions have been developed for the formation of aryl ethers. These reactions often tolerate a wider range of functional groups and can proceed under milder conditions. While specific examples for the synthesis of this compound are not extensively documented, the general principles of these reactions can be applied.

The following table compares methods for the formation of the ether linkage:

Reaction Reactants Conditions Advantages/Disadvantages
Williamson Ether Synthesis3-(Halomethyl)azetidine, 4-BromophenolStrong base (e.g., NaH)Well-established, can require harsh conditions youtube.com
Copper-Catalyzed C-O Coupling3-(Hydroxymethyl)azetidine, 4-BromohalobenzeneCopper catalyst, baseMilder conditions, broader substrate scope
Palladium-Catalyzed C-O Coupling3-(Hydroxymethyl)azetidine, 4-BromohalobenzenePalladium catalyst, ligand, baseHigh efficiency, good functional group tolerance

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve sustainability. These principles can be applied to the synthesis of this compound at various stages.

One key aspect of green chemistry is the use of more environmentally benign solvents or even solvent-free conditions. For instance, a highly efficient and neat mechanochemical grinding procedure has been developed for the synthesis of N-substituted amines, which could be adapted for the formation of the azetidine ring. mdpi.com

Microwave-assisted organic synthesis is another powerful green chemistry tool. Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for the use of less solvent compared to conventional heating methods. mdpi.com The one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation is a prime example of this approach. organic-chemistry.orgmdpi.com

The use of catalytic reactions, as discussed in the previous sections, is also a cornerstone of green chemistry, as it reduces the amount of stoichiometric reagents and waste generated.

The following table highlights green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry Approach Application in Synthesis Benefits
Microwave-Assisted SynthesisFormation of the azetidine ringReduced reaction times, higher yields, less solvent organic-chemistry.orgmdpi.com
Solvent-Free ReactionsMechanochemical synthesis of amine intermediatesReduced waste, minimal environmental impact mdpi.com
Catalytic ReactionsC-H amination, C-O couplingHigh atom economy, reduced stoichiometric waste organic-chemistry.org
Use of Greener SolventsAqueous media, ionic liquidsReduced toxicity and environmental impact

Multicomponent Reactions and Domino Processes for the Efficient Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. acs.org Similarly, domino (or cascade) reactions, involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates, can significantly streamline synthetic pathways. acs.org

A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides has been developed for the synthesis of functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.org While this specific product is different from the target molecule, the underlying principle of using MCRs to rapidly construct the azetidine skeleton is highly relevant.

Domino processes have also been successfully employed for the synthesis of azetidinium salts. For example, the aminolysis of epichlorohydrin (B41342) with secondary amines can proceed via a domino sequence of nucleophilic addition and subsequent intramolecular N-cyclization. acs.org This approach could be adapted to generate a 3-hydroxyazetidine intermediate, which can then be further functionalized.

The following table summarizes the potential of MCRs and domino processes for the synthesis of this compound:

Reaction Type Potential Application Key Features
Multicomponent ReactionRapid construction of the azetidine ring from simple precursorsHigh atom economy, operational simplicity, increased efficiency acs.org
Domino ProcessFormation of a 3-hydroxyazetidine intermediate from epichlorohydrin and an amineStreamlined synthesis, avoids isolation of intermediates acs.org

Structure Activity Relationship Sar Studies and Analog Design for 3 4 Bromophenoxy Methyl Azetidine

Rational Design of Derivatives of 3-[(4-Bromophenoxy)methyl]azetidine Based on Bioisosterism Principles

The rational design of derivatives of this compound often employs the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic parameters.

In the context of azetidine-containing compounds, bioisosteric replacements are a common strategy. For instance, in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, a tetrazole ring has been explored as a bioisosteric substitute for a carboxylic acid group in azetidine (B1206935) derivatives. nih.gov However, in that specific study, the tetrazole derivatives did not show potency as GABA-uptake inhibitors. nih.gov Another example involves the replacement of a piperidine (B6355638) ring with an azetidine ring to create analogs of known inhibitors. nih.gov

The 4-bromophenoxy moiety itself can be subject to bioisosteric replacement. The bromo substituent can be replaced with other halogens (e.g., chloro, fluoro) or small alkyl groups to probe the impact on binding affinity and selectivity. Furthermore, the phenoxy linker can be replaced by other groups such as a benzyl, anilino, or other heterocyclic rings to explore different vectors and interactions with the target protein. For example, in a series of benzamides, replacing a piperidin-4-yloxy linker with an alkyl ether was less favorable. nih.gov

The following table outlines potential bioisosteric replacements for different moieties of this compound:

Original MoietyPotential Bioisosteric Replacement(s)Rationale
4-Bromo substituent-Cl, -F, -CH3, -CF3Modulate electronics and lipophilicity
Phenoxy oxygen-CH2-, -NH-, -S-Alter bond angles and hydrogen bonding capacity
Phenyl ringThiophene, Pyridine, PyrimidineIntroduce heteroatoms for potential new interactions
Azetidine ringPyrrolidine (B122466), Piperidine, OxetaneAlter ring size, strain, and basicity nih.gov

Impact of Substituent Modifications on the 4-Bromophenoxy Moiety of this compound on Biological Activity

Modifications to the 4-bromophenoxy group of this compound can significantly influence its biological activity by altering its steric, electronic, and hydrophobic properties.

The position and nature of the substituent on the phenyl ring are critical. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects. frontiersin.org However, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring restored inhibitory activity on both ENT1 and ENT2. frontiersin.org This highlights the sensitivity of the binding pocket to the substitution pattern.

The presence of a halogen, such as the bromine in this compound, is often crucial for activity. Studies on ENT inhibitors have shown that a halogen substitute on a fluorophenyl moiety is essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org

The following table summarizes the impact of various substitutions on the phenoxy moiety from different studies, providing a general understanding of how these changes can affect biological activity.

Original SubstituentModified SubstituentObserved Impact on Activity
NaphthaleneBenzeneAbolished inhibitory effects frontiersin.org
Benzene3-MethylbenzeneRegained inhibitory activity frontiersin.org
Benzene4-EthylbenzeneRegained inhibitory activity frontiersin.org
4-FluorophenylPhenylLoss of inhibitory activity frontiersin.org

Exploration of Structural Variations within the Azetidine Ring System of this compound Analogs

The azetidine ring, while providing a rigid scaffold, can also be a point of modification to optimize biological activity. scispace.com Variations can include the introduction of substituents on the ring or altering the ring itself.

The substitution pattern on the azetidine ring is a key determinant of activity. In a study on GABA uptake inhibitors, derivatives substituted at the 2-position of the azetidine ring with an acetic acid moiety showed high potency at the GAT-1 transporter. nih.gov In contrast, a beta-alanine (B559535) analog substituted at the 3-position was the most potent GAT-3 inhibitor. nih.gov

Expanding the azetidine ring to a pyrrolidine or piperidine can also have a profound effect on stability and activity. For instance, expanding the azetidine ring in one series of compounds to a pyrrolidine resulted in a stable analog. nih.gov

The development of spirocyclic systems incorporating an azetidine ring is another avenue of exploration. A series of spirocyclic azetidines have shown excellent activity against Mycobacterium tuberculosis. nih.gov

The table below illustrates how structural variations in the azetidine ring can influence biological outcomes.

Azetidine ModificationExample Compound ClassEffect on Biological Activity
2-substituted azetidinylacetic acidGAT-1 inhibitorsHigh potency nih.gov
3-substituted azetidine-3-carboxylic acidGAT-3 inhibitorsPotent inhibition nih.gov
Ring expansion to pyrrolidineN-substituted azetidinesIncreased chemical stability nih.gov
Spirocyclic azetidineFuro[3,4-d]pyrimidine derivativesHigh anti-tuberculosis activity nih.gov

Conformational Analysis and its Influence on the SAR of this compound Derivatives

The substituents on the azetidine ring can adopt different spatial orientations, which can be crucial for binding. The stereochemistry of these substituents is often a deciding factor in the potency and selectivity of a compound. For instance, the synthesis of trisubstituted azetidines can yield different stereoisomers, which can be separated and evaluated independently to understand the optimal three-dimensional arrangement for biological activity. acs.orgnih.gov

Computational methods, such as molecular docking, can be used to simulate the binding of azetidine derivatives to their target proteins. frontiersin.org These studies can provide insights into the preferred conformation and the key interactions that stabilize the ligand-protein complex. For example, a molecular docking model of an ENT1 inhibitor suggested a stable binding interaction with a binding energy of -7.05 kcal/mol. frontiersin.org

Development of Focused Libraries of this compound for SAR Profiling

To efficiently explore the structure-activity relationships of this compound, the development of focused compound libraries is a powerful strategy. acs.orgnih.gov These libraries consist of a series of analogs where specific parts of the molecule are systematically varied.

The synthesis of such libraries often relies on robust and flexible synthetic routes that allow for the introduction of diversity at key positions. For example, a robust process for the synthesis of trisubstituted azetidines has been developed, enabling the generation of skeletal diversity through key functional group pairing reactions. acs.orgnih.gov This approach has been used to create libraries of azetidine-based scaffolds for the development of CNS-focused lead-like compounds. acs.orgnih.gov

High-throughput screening of these libraries against a biological target can rapidly identify initial hits and provide a wealth of SAR data. Subsequent iterative medicinal chemistry efforts, guided by the initial SAR, can then lead to the identification of potent and selective compounds. nih.gov

The table below provides an example of a focused library design for SAR profiling.

ScaffoldR1 Group VariationsR2 Group VariationsR3 Group Variations
3-(phenoxymethyl)azetidineH, F, Cl, Br, CH3H, CH3, C2H5Aryl, Heteroaryl

Pharmacological Mechanisms and Target Identification Studies for 3 4 Bromophenoxy Methyl Azetidine

In Vitro Ligand Binding Assays for Receptor Profiling of 3-[(4-Bromophenoxy)methyl]azetidine

No studies reporting the results of in vitro ligand binding assays for this compound were found. Consequently, its receptor binding affinity and selectivity profile remain uncharacterized in the public domain.

Enzyme Inhibition Kinetics and Mechanism of Action Studies for this compound

There is no available information on the enzyme inhibition properties of this compound. Studies detailing its inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), or its mechanism of action against any enzyme are not present in the searched scientific literature.

Cell-Based Functional Assays to Elucidate Downstream Signaling Pathways Modulated by this compound

No cell-based functional assays have been published that would elucidate the downstream signaling pathways modulated by this compound. Therefore, its cellular effects and mechanism of action at a functional level are unknown.

Proteomic and Metabolomic Profiling to Identify Cellular Targets of this compound

No proteomic or metabolomic studies have been conducted and published for this compound. Such studies would be necessary to identify its potential cellular protein targets and to understand its impact on cellular metabolism.

Investigation of Off-Target Interactions and Selectivity Profile of this compound

Without primary target information, a comprehensive investigation of off-target interactions and the selectivity profile of this compound has not been reported.

Computational and Chemoinformatic Studies of 3 4 Bromophenoxy Methyl Azetidine

Molecular Docking and Scoring Function Evaluation for 3-[(4-Bromophenoxy)methyl]azetidine-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a target protein. The process predicts the binding conformation and affinity, which is quantified by a scoring function. These scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction.

The evaluation of this compound's interaction with various potential protein targets would involve preparing the 3D structure of the ligand and the receptor. Water molecules are typically removed from the protein structure, and polar hydrogen atoms are added. amazonaws.com A grid box is then defined around the active site of the target protein to guide the docking process. amazonaws.com Docking simulations for this compound against a panel of targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in signal transduction, could reveal potential biological activities.

For instance, docking studies on azetidin-2-one (B1220530) derivatives have been performed to assess their anti-proliferative potential by targeting the epidermal growth factor receptor (EGFR). researchgate.net Similarly, this compound could be docked into the ATP-binding site of various kinases to predict its inhibitory potential. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

Target ProteinPDB IDScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
p38 MAP Kinase1A9UAutoDock Vina-8.5MET109, GLY110, LYS53
Beta-2 Adrenergic Receptor2RH1Glide Score-7.9SER203, ASN312, PHE290
Cyclooxygenase-2 (COX-2)5IKRGoldScore-9.2ARG120, TYR355, VAL523
Dipeptidyl peptidase-IV (DPP-IV)2P8SSurflex-Dock-8.1TYR662, GLU205, ARG125

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations to Determine Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of a molecule. epstem.netepstem.net For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Calculations would typically be performed using a specific basis set, such as 6-311++G(d,p), to obtain an optimized molecular structure with minimum energy. nih.gov The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. epstem.net This information is valuable for predicting how the molecule might interact with biological macromolecules.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap (ΔE)5.1 eV
Dipole Moment2.5 Debye
Ionization Potential6.2 eV
Electron Affinity1.1 eV

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Strategies Based on the this compound Scaffold

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for this compound and its analogs would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. nih.gov This approach is particularly useful for identifying structurally diverse compounds that may have improved properties over the initial lead compound. The process often involves a combination of ligand-based and structure-based methods to enhance the reliability of the virtual screening hits. nih.gov

For example, a pharmacophore model could be developed based on the key interactions observed in the docking of this compound with a specific target. This model would then be used to filter a database of millions of compounds, significantly narrowing down the number of molecules to be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a particular target.

This would involve synthesizing a series of analogs with variations in different parts of the molecule, such as substitutions on the phenyl ring or modifications to the azetidine (B1206935) linker. The biological activity of these compounds would be determined experimentally. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analog. Statistical methods, like multiple linear regression or partial least squares, are then used to build a QSAR equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov

Molecular Dynamics Simulations to Study Conformational Dynamics and Binding Energetics of this compound

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov For 3-[(4--Bromophenoxy)methyl]azetidine, MD simulations can be used to study its conformational flexibility in solution and when bound to a protein target.

An MD simulation of the this compound-protein complex, obtained from molecular docking, can reveal the stability of the binding pose and the key interactions that are maintained throughout the simulation. researchgate.net This provides a more realistic picture of the binding event than the static view provided by docking alone. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity. nih.gov These simulations can also shed light on the role of water molecules in the binding site and how they mediate the interaction between the ligand and the protein.

Fragment-Based Drug Design and De Novo Design Approaches Incorporating this compound Moieties

Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-affinity chemical fragments that bind to a biological target. wikipedia.orgnih.gov These fragments are then grown or linked together to create a more potent lead compound. The this compound molecule itself can be considered a fragment, or it can be deconstructed into smaller fragments like bromophenoxy and methyl-azetidine.

In an FBDD approach, these fragments could be screened against a target of interest. Once a binding fragment is identified, its structure can be elaborated upon, for instance, by growing the fragment to occupy adjacent pockets in the binding site. The this compound moiety could also be used as a starting point in de novo design algorithms. nih.govnih.gov These computational methods generate novel molecular structures within the constraints of a binding site, often using fragment libraries to construct new molecules with desired properties. This approach can lead to the discovery of entirely new chemical scaffolds with improved potency and drug-like properties.

Preclinical Efficacy and in Vivo Pharmacological Characterization of 3 4 Bromophenoxy Methyl Azetidine

Assessment of Efficacy in Relevant Animal Models of Disease for 3-[(4-Bromophenoxy)methyl]azetidine

The initial evaluation of a potential antidepressant involves assessing its efficacy in established animal models that are believed to recapitulate certain aspects of human depression. For a novel compound like this compound, which is structurally related to molecules with activity at monoamine transporters, its effects would typically be examined in behavioral assays sensitive to manipulations of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) systems.

Commonly employed rodent models include the forced swim test and the tail suspension test, where a reduction in immobility time is interpreted as an antidepressant-like effect. Other assays, such as the novelty-suppressed feeding test and chronic unpredictable stress models, provide insights into the anxiolytic and antidepressant potential of a compound over a more extended treatment period. In the absence of specific studies on this compound, it is hypothesized that its efficacy would be compared against well-characterized selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs). For instance, a study on monoamine reuptake inhibitors in rats demonstrated that these compounds can produce a dose-dependent decrease in pain-stimulated behaviors, suggesting a potential analgesic effect that is often comorbid with depression. nih.gov

Dose-Response Relationships and Efficacy Benchmarking of this compound in Preclinical Studies

Establishing a clear dose-response relationship is a critical step in preclinical development. This involves administering a range of doses of this compound to animal models to identify the minimal effective dose and the dose at which maximal efficacy is achieved. The therapeutic window of the compound would be determined by comparing the effective dose range to doses that may produce off-target effects.

The efficacy of this compound would be benchmarked against existing antidepressants. For example, dual-action antidepressants like SNRIs have been shown in some analyses to be more effective in reducing depressive symptoms than single-action SSRIs. nih.gov Therefore, the potency and efficacy of this compound would be compared to compounds such as fluoxetine (B1211875) (an SSRI), venlafaxine (B1195380) (an SNRI), and desipramine (B1205290) (a TCA) to understand its relative therapeutic potential.

Table 1: Illustrative Dose-Response Data for a Hypothetical Monoamine Reuptake Inhibitor

Dose (mg/kg)Immobility Time (seconds) in Forced Swim Test% Change from Vehicle
Vehicle180 ± 150%
1165 ± 12-8.3%
3130 ± 10-27.8%
1095 ± 8-47.2%
3090 ± 9-50.0%

This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacodynamic Biomarker Identification and Validation for this compound Activity

Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its intended target and eliciting a biological response. For a compound like this compound, which is presumed to act as a monoamine reuptake inhibitor, relevant biomarkers would include changes in the levels of neurotransmitters and their metabolites in the brain and cerebrospinal fluid (CSF). worldwide.com

Techniques such as in vivo microdialysis in rodents would be used to measure extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions like the prefrontal cortex, hippocampus, and striatum following administration of the compound. Additionally, ex vivo neurochemical analyses of brain tissue would quantify the total tissue content of these monoamines and their metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA), 3-methoxy-4-hydroxyphenylglycol (MHPG), and homovanillic acid (HVA). worldwide.com Studies have shown that SSRIs and SNRIs can lead to a downregulation of 5-HT2A receptors with chronic administration, which could serve as another potential biomarker. nih.gov Furthermore, serum biomarkers, such as inflammatory cytokines (e.g., IL-6, TNF-α) and brain-derived neurotrophic factor (BDNF), have been explored as predictors of antidepressant response. nih.govnih.gov

Evaluation of In Vivo Target Engagement and Occupancy by this compound

Confirming that a drug binds to its intended molecular target in a living organism is a fundamental aspect of drug development. For this compound, this would involve measuring its occupancy of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the brain.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be used to quantify receptor and transporter occupancy. benthamopenarchives.com By using specific radiolabeled ligands for SERT, NET, and DAT, researchers can determine the percentage of transporters occupied by this compound at different doses. An effective dose for an antidepressant is often considered to be one that achieves a certain threshold of transporter occupancy. mdedge.com For example, for many SSRIs, a therapeutic effect is associated with approximately 80% occupancy of SERT. mdedge.com Another approach to confirm target engagement in vivo is competitive activity-based protein profiling (ABPP), which measures the interaction of a compound with its target enzyme. nih.gov

Emerging Applications and Future Research Directions for 3 4 Bromophenoxy Methyl Azetidine

Exploration of 3-[(4-Bromophenoxy)methyl]azetidine as a Chemical Probe for Biological Systems

The unique structural characteristics of this compound make it a compound of significant interest for the development of chemical probes. Its azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, provides a distinct three-dimensional scaffold that is less common in drug discovery compared to five- or six-membered rings. nih.govmedwinpublishers.com This structural novelty can lead to new interactions with biological targets.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets like enzymes or receptors. evitachem.com The bromophenoxy group is key to facilitating binding with target proteins, while the azetidine ring may offer advantageous conformational flexibility. evitachem.com This can influence enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical assays and drug development. evitachem.com The bromine atom on the phenoxy group can be substituted with various nucleophiles, allowing for the creation of a library of derivatives to probe biological systems. evitachem.com

Key Structural Features and Their Implications for Chemical Probe Development

Feature Implication
Azetidine Ring Provides a unique 3D scaffold, potentially leading to novel biological interactions. nih.govmedwinpublishers.com
Bromophenoxy Group Facilitates binding to target proteins and allows for chemical modification. evitachem.com

Potential for Radiosynthesis of Labeled this compound for Imaging Studies

The structure of this compound is amenable to radiolabeling for use in non-invasive imaging techniques such as Positron Emission Tomography (PET). The bromine atom could be replaced with a positron-emitting isotope of bromine, such as bromine-76, or the synthesis could be adapted to incorporate other common radioisotopes like carbon-11 (B1219553) or fluorine-18.

Radiolabeled this compound could be used to visualize and quantify the distribution of its biological target in living organisms. This would be invaluable for understanding the compound's pharmacokinetics and pharmacodynamics, and for assessing the engagement of its target in response to therapeutic interventions. The development of such imaging agents would require overcoming the synthetic challenges associated with incorporating radioisotopes, which often involves rapid, high-yield reactions on a small scale.

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and can be powerfully applied to optimize derivatives of this compound. researchgate.net These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential off-target effects of novel compounds. youtube.com

By creating a virtual library of this compound derivatives with various substitutions on the azetidine ring and the phenyl group, machine learning models can be trained to identify candidates with improved potency, selectivity, and drug-like properties. researchgate.netyoutube.com This data-driven approach can significantly accelerate the design-make-test-analyze cycle, reducing the time and resources required for experimental screening. rsc.org Generative AI models could even design entirely new molecules based on the this compound scaffold, optimized for specific therapeutic goals. nih.gov

Potential Applications of AI/ML in Optimizing Azetidine Derivatives

Application Description
Property Prediction Predicting ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and biological activity.
Generative Design Designing novel derivatives with desired characteristics. nih.gov
Synthesis Planning Predicting optimal synthetic routes for novel compounds.

| Virtual Screening | Screening large virtual libraries of derivatives against a biological target. |

Challenges and Opportunities in the Translational Research of Azetidine-Based Scaffolds, including this compound

The translation of promising azetidine-based compounds like this compound from the laboratory to clinical applications faces several hurdles. A primary challenge is the synthesis of these strained four-membered ring systems, which can be complex and costly. medwinpublishers.com Ensuring the metabolic stability of the azetidine ring is another critical consideration, as it can be susceptible to ring-opening reactions in vivo.

Despite these challenges, azetidine-containing scaffolds present significant opportunities in drug discovery. acs.org Their rigid and three-dimensional nature can lead to highly potent and selective interactions with biological targets. For central nervous system (CNS) applications, the physicochemical properties of azetidine derivatives can be tailored to enhance blood-brain barrier penetration. nih.gov The development of robust synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships of azetidines will be crucial for realizing their therapeutic potential. acs.orgorganic-chemistry.org

Collaborative Research Prospects for Advancing the Understanding of this compound's Biological Profile

Advancing the understanding of this compound and its derivatives will benefit greatly from collaborative research efforts. Partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can bring together the diverse expertise needed to fully characterize this chemical scaffold. chemscene.com

Open science initiatives, where data and research findings are shared freely, can also accelerate progress. Consortia focused on the development of novel chemical probes and therapeutic agents could pool resources to investigate the biological targets of this compound, explore its therapeutic potential in various disease models, and develop a comprehensive understanding of its safety profile. Such collaborations are essential for navigating the complexities of drug discovery and development and for ultimately translating promising compounds into new medicines. chemscene.com

Q & A

Q. What are the established synthetic routes for 3-[(4-Bromophenoxy)methyl]azetidine, and how can reaction conditions be optimized for higher yields?

A common approach involves nucleophilic substitution or coupling reactions. For example, allylation of azetidine precursors with bromophenol derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) can yield the target compound. Reaction optimization includes:

  • Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity .
  • Temperature control : Maintain 45–60°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography with hexane/EtOH (1:1) achieves >95% purity . Reported yields reach 81% under optimized protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • 1H NMR : Use DMSO-d6 as a solvent; characteristic peaks for the azetidine ring (δ 3.0–4.0 ppm) and bromophenoxy group (δ 6.8–7.5 ppm) confirm structure .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
  • Melting point : Compare observed values (e.g., 180–182°C) to literature data to verify crystallinity .

Q. What safety precautions are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis steps .
  • First aid : For skin exposure, wash immediately with soap/water for 15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structural modifications of this compound improve its pharmacokinetic profile?

Strategies include:

  • Ring substitution : Introduce methyl groups at the azetidine 2-position to reduce oxidative metabolism, though this may lower potency (e.g., EC50 increased from 324 nM to >1,450 nM in analogs) .
  • Spirocyclic derivatives : Attach pyrrolidine rings to enhance metabolic stability, but monitor for reduced receptor binding affinity .
  • Polar substituents : Add hydroxyl or carboxyl groups to improve aqueous solubility without compromising logP (target range: 2.0–3.0) .

Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?

  • BV2 microglial cells : Treat cells with LPS or hypoxia to induce inflammation/oxidative stress. Measure:
    • ROS levels : Fluorescent probes like DCFH-DA .
    • Inflammasome activity : NLRP3/caspase-1/IL-1β pathway inhibition via Western blot .
    • Cell viability : MTT assay post-treatment (e.g., 10–100 µM dose range) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., P2X7 or hM4). Set grid parameters to cover active sites (e.g., 25 ų box) and apply AMBER force fields for scoring .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (logBB >0.3) and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in SAR data, such as reduced potency after structural optimization?

  • Hypothesis testing : Compare steric/electronic effects of substituents via Hammett plots or DFT calculations .
  • In vitro assays : Re-test analogs under standardized conditions (e.g., fixed ATP concentrations in receptor assays) to isolate variables .
  • Metabolic profiling : Use LC-MS to identify unstable metabolites causing false negatives .

Methodological Notes

  • Synthesis references : Prioritize protocols with >80% yields and scalability .
  • Biological assays : Include positive controls (e.g., KHG26792 for neuroprotection) and validate results across ≥3 independent experiments .
  • Data reporting : Use ChemDraw for structure depictions and Prism for dose-response curves (EC50/IC50 with 95% CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.